3,4-Methylenedioxyphenethylamine

Pharmacology Vascular Biology Receptor Pharmacology

3,4-Methylenedioxyphenethylamine (MDPEA, homopiperonylamine) is a substituted phenethylamine characterized by a methylenedioxy bridge across the 3 and 4 positions of the phenyl ring. This structural feature distinguishes it from simple phenethylamine and positions it as a key intermediate in the synthesis of complex alkaloids and pharmaceuticals.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1484-85-1
Cat. No. B014027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxyphenethylamine
CAS1484-85-1
Synonyms1,3-Benzodioxole-5-ethanamine;  5-(2-Aminoethyl)benzodioxole;  2-(Benzo[d][1,3]dioxol-5-yl)ethanamine;  3,4-(Methylenedioxy)phenethylamine;  Homopiperonylamine; 
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCN
InChIInChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2
InChIKeyRRIRDPSOCUCGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Methylenedioxyphenethylamine (CAS 1484-85-1) Procurement and Differentiation Guide


3,4-Methylenedioxyphenethylamine (MDPEA, homopiperonylamine) is a substituted phenethylamine characterized by a methylenedioxy bridge across the 3 and 4 positions of the phenyl ring [1]. This structural feature distinguishes it from simple phenethylamine and positions it as a key intermediate in the synthesis of complex alkaloids and pharmaceuticals . Unlike its α-methylated analog 3,4-methylenedioxyamphetamine (MDA), MDPEA lacks the α-methyl group, which profoundly alters its pharmacokinetic and pharmacodynamic profile [2].

Why 3,4-Methylenedioxyphenethylamine Cannot Be Replaced by Simple Analogs


Attempts to substitute MDPEA with structurally similar phenethylamines, such as MDA or DMPEA, are not scientifically valid due to quantifiable differences in pharmacological activity, metabolic fate, and synthetic utility. The absence of the α-methyl group in MDPEA, present in MDA, is the primary driver of these divergences [1]. This structural nuance leads to a distinct in vitro functional profile and a unique metabolic pathway involving demethylenation to yield dopamine in vivo [2]. Furthermore, the 3,4-methylenedioxy substitution pattern is a critical determinant for the compound's utility as a building block in the total synthesis of cephalotaxus alkaloids, a role that non-methylenedioxy analogs cannot fulfill [3].

Quantitative Differentiators for 3,4-Methylenedioxyphenethylamine (MDPEA) Selection


Reduced 5-HT2A/α1-Adrenergic Receptor-Mediated Vascular Contractility Compared to 2C-H and TMPEA

In a direct head-to-head comparison of six β-phenylethylamines on isolated rat thoracic aorta, MDPEA exhibited a pD2 value of 4.19 for eliciting concentration-dependent contraction [1]. This value is 2.55 log units lower than that of 2C-H (pD2 = 6.74), 1.64 log units lower than TMPEA (pD2 = 5.83), and 0.87 log units lower than 2C-D (pD2 = 5.06) [1]. The lower pD2 indicates significantly reduced potency at vascular 5-HT2A and α1-adrenergic receptors.

Pharmacology Vascular Biology Receptor Pharmacology

Metabolic Conversion to Dopamine In Vivo: A Pathway Not Shared by α-Methylated Analog MDA

Following administration of radiolabeled MDPEA to rats treated with the MAO inhibitor tranylcypromine, approximately 2% of the urinary radioactivity was recovered as conjugated dopamine and 3-methoxytyramine metabolites [1]. This demonstrates that MDPEA undergoes enzymatic demethylenation to yield dopamine in vivo. In contrast, the α-methylated analog MDA is metabolized primarily via O-demethylenation and N-dealkylation pathways, and does not produce dopamine as a major metabolite [2].

Metabolism Pharmacokinetics Neurochemistry

Documented Inactivity as a CNS Agent: A Critical Differentiator for Research Applications

According to the definitive reference PiHKAL by Alexander Shulgin, MDPEA is described as appearing to be 'biologically inactive' as a psychoactive agent in humans, in stark contrast to its α-methylated analog MDA, which produces pronounced psychoactive effects at doses of 80-160 mg [1]. This is further supported by the compound's extensive first-pass metabolism by monoamine oxidase (MAO), which effectively deactivates it before it can reach the central nervous system [2].

Psychopharmacology Behavioral Pharmacology Drug Discrimination

Essential Building Block for Harringtonine C-Ring Synthesis

MDPEA serves as the starting material (compound I) in a patented synthetic route to the C-ring intermediate of harringtonine, a cephalotaxus alkaloid with established antileukemic properties [1]. The synthesis proceeds via acylation under alkaline conditions to yield N-acylated MDPEA derivatives (compounds II) [1]. This specific utility is derived from the 3,4-methylenedioxy substitution pattern and the primary amine functionality. Analogs lacking the methylenedioxy bridge (e.g., simple phenethylamine) or possessing an α-methyl group (e.g., MDA) would not yield the correct intermediate.

Synthetic Chemistry Natural Product Synthesis Alkaloid Synthesis

LogP and Physical Property Profile Differentiated from MDA

The predicted LogP value for MDPEA is 1.32 , which is lower than the reported LogP of 1.64 for its α-methylated analog MDA [1]. This difference in lipophilicity is a direct consequence of the missing α-methyl group and translates to a lower predicted membrane permeability and a distinct chromatographic retention profile. Additionally, MDPEA is a liquid at room temperature with a boiling point of 274.3±9.0 °C at 760 mmHg , whereas MDA is typically encountered as a crystalline solid or oil.

Physicochemical Properties Analytical Chemistry Drug Design

Validated HPLC Separation Method with Straightforward Mobile Phase Conditions

A robust reverse-phase HPLC method for the analysis of MDPEA has been developed using a Newcrom R1 column with a simple mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is described as scalable and suitable for both analytical and preparative separations, including impurity isolation [1]. While no direct comparative data is provided, this represents a key supporting piece of evidence for laboratories requiring a validated analytical workflow for this specific compound.

Analytical Method Development Chromatography Quality Control

Optimal Research and Procurement Scenarios for 3,4-Methylenedioxyphenethylamine


Neurochemical Research: Investigating Dopamine Prodrug Mechanisms

MDPEA is the preferred compound for studies investigating the enzymatic conversion of a phenethylamine scaffold into dopamine in vivo. Its demonstrated metabolism to yield approximately 2% of an administered dose as conjugated dopamine metabolites in rats provides a quantitative basis for its use as a prodrug model [4]. This application is not feasible with MDA or other α-methylated analogs, which do not follow this metabolic route.

Synthetic Chemistry: Total Synthesis of Cephalotaxus Alkaloids

In the patented synthesis of harringtonine, MDPEA is an essential starting material for constructing the C-ring intermediate [4]. Procurement of high-purity MDPEA is a prerequisite for any laboratory replicating or scaling this synthetic route. Alternative phenethylamines cannot be substituted as the 3,4-methylenedioxy pattern is integral to the target molecule's structure.

Pharmacological Studies: A Negative Control for Phenethylamine Activity

Due to its well-documented biological inactivity as a psychoactive agent, MDPEA serves as an ideal negative control in experiments designed to probe the structure-activity relationships of psychoactive phenethylamines [4]. Its lack of central effects, attributed to extensive first-pass metabolism, allows researchers to isolate the pharmacological contributions of the α-methyl group and other substituents.

Analytical Chemistry: Method Development and Impurity Profiling

Analytical laboratories tasked with characterizing MDPEA or monitoring its use as a synthetic intermediate can leverage the established reverse-phase HPLC method [4]. The method's scalability makes it applicable to both routine purity checks and preparative-scale purifications, supporting both research and industrial quality control workflows.

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